1,6-Diamino-4-(2-nitrophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile
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Description
Scientific Research Applications
Acylation Reactions
1,6-Diamino-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles can react with different acylating agents. For example, they react with 1-cyanoacetyl-3,5-dimethylpyrazole and chloroacetyl chloride, producing cyanoacetamides and chloroacetamides (Chikava, Dolganov, & Dotsenko, 2020).
Crystal Structures and Surface Analysis
The crystal structures of derivatives of 1,6-diamino-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile have been analyzed, revealing intricate patterns of hydrogen bonds and interactions like N—H⋯N and C—H⋯π, which contribute to their stability (Naghiyev et al., 2022).
Mannich Reaction
In the context of the Mannich reaction, these compounds can be converted into various derivatives depending on the reacting agents. This process and the resultant products have potential implications in the synthesis of new compounds (Dotsenko et al., 2021).
Heterobicyclic Systems Synthesis
The synthesis of heterobicyclic systems containing triazolo/triazinopyridinone moieties from 1,6-diamino-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles has been explored. These synthesized compounds exhibit significant antimicrobial activity (Abdel-Monem, 2004).
Nanoparticle Catalysis
ZrP2O7 nanoparticles have been used as a catalyst for synthesizing these derivatives, highlighting a method that yields excellent results with low reaction times (Javad et al., 2014).
Synthesis of Pyrido Triazines
These compounds have been used in the synthesis of pyrido[1,2-a][1,3,5]triazine derivatives. The process involves aminomethylation, leading to the formation of structurally unique compounds (Khrustaleva et al., 2014).
Red Fluorescent Organic Compounds
Their condensation with arylglyoxals in the presence of boric acid results in the synthesis of pyrido[1,2-b][1,2,4]triazines, which emit red light in the 650 nm range, indicating their potential in fluorescent applications (Darehkordi et al., 2018).
Antimicrobial Activity
Some derivatives of 1,6-diamino-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles have been synthesized and evaluated for their antimicrobial activities. Compounds incorporating the 6-methylchromone moiety, in particular, showed promising results against various microorganisms (Ibrahim et al., 2011).
Theoretical Studies
Theoretical studies have been conducted to understand the intramolecular hydrogen bonding and reaction pathways of these compounds, which can aid in the design of new drugs and materials (Tahmasby et al., 2021).
Properties
IUPAC Name |
1,2-diamino-4-(2-nitrophenyl)-6-oxopyridine-3,5-dicarbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N6O3/c14-5-8-11(7-3-1-2-4-10(7)19(21)22)9(6-15)13(20)18(17)12(8)16/h1-4H,16-17H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMOUAFJEORRXSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C(=O)N(C(=C2C#N)N)N)C#N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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